molecular formula C22H28N2O4 B563815 rac-2-Despiperidyl-2-amino Repaglinide CAS No. 874908-11-9

rac-2-Despiperidyl-2-amino Repaglinide

Cat. No.: B563815
CAS No.: 874908-11-9
M. Wt: 384.476
InChI Key: OSCVKZCOJUTUFD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of rac-2-Despiperidyl-2-amino Repaglinide follows established international chemical nomenclature standards, providing unambiguous structural designation and database connectivity. According to the International Union of Pure and Applied Chemistry standards, this compound bears the systematic name 4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid. This nomenclature precisely describes the structural framework comprising an ethoxybenzoic acid core substituted with a complex aminoalkyl side chain containing an aromatic amine functionality.

The compound maintains comprehensive registry identification across multiple chemical databases and regulatory systems. The Chemical Abstracts Service registry number 874908-11-9 serves as the primary international identifier. Additional systematic identifiers include the Unique Ingredient Identifier code URN2ZV632F assigned by regulatory authorities, and the ChEBI identification number CHEBI:175057 within the Chemical Entities of Biological Interest database. The Human Metabolome Database designation HMDB0061005 further establishes its significance in metabolic pathway documentation.

The molecular formula C22H28N2O4 defines the elemental composition, indicating the presence of twenty-two carbon atoms, twenty-eight hydrogen atoms, two nitrogen atoms, and four oxygen atoms. The calculated molecular weight of 384.47 grams per mole represents the standard atomic mass units for this compound. Alternative molecular weight calculations report values of 384.4687 grams per mole and 384.5 grams per mole, reflecting minor variations in computational precision across different analytical platforms.

The Simplified Molecular Input Line Entry System representation CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O provides a linear encoding of the molecular structure. The corresponding International Chemical Identifier key OSCVKZCOJUTUFD-UHFFFAOYSA-N establishes unique computational identification for database searches and structural matching algorithms.

Properties

IUPAC Name

4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCVKZCOJUTUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The dealkylation reaction typically proceeds under controlled acidic or basic conditions. Source 6 highlights the use of hydrochloric acid (HCl) or sodium hydroxide (NaOH) in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF). Temperature is maintained between 50–80°C to optimize reaction kinetics without degrading sensitive functional groups.

Key Parameters:

ParameterRange/ValueRole in Synthesis
Temperature50–80°CAccelerates dealkylation
SolventAcetonitrile/DMFEnhances solubility
CatalystHCl/NaOHFacilitates bond cleavage
Reaction Time4–8 hoursEnsures completion

Post-reaction purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol-water mixtures, yielding >85% purity. High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is critical for monitoring intermediate formation and final product validation.

Asymmetric Synthesis via Benzoyl Chloride and Magnesium Salt

An alternative route, described in Source 2, utilizes asymmetric synthesis to construct the chiral center of this compound. This method avoids reliance on Repaglinide as a starting material, offering flexibility in large-scale production.

Stepwise Reaction Mechanism

  • Formation of the Heterocyclic Intermediate :
    Benzoyl chloride reacts with a primary amine precursor in tetrahydrofuran (THF), catalyzed by magnesium bromide (MgBr₂). The reaction proceeds at −10°C to stabilize the intermediate.

  • Nucleophilic Substitution :
    Introduction of the 2-aminophenyl group via Suzuki-Miyaura coupling, using palladium(II) acetate as a catalyst and potassium carbonate as a base.

  • Ester Hydrolysis :
    The ethyl ester group is hydrolyzed under basic conditions (NaOH, methanol/water) to yield the free carboxylic acid.

Yield and Stereochemical Control

The asymmetric synthesis achieves an enantiomeric excess (ee) of 92–95% when chiral ligands such as (R)-BINAP are employed. Final yields range from 65–72%, with residual impurities removed via preparative HPLC.

Analytical and Quality Control Strategies

Chromatographic Profiling

Both synthetic routes require rigorous quality assessment:

TechniquePurposeConditions
HPLC-UVPurity assessmentC18 column, 0.1% TFA in acetonitrile/water gradient
LC-MS/MSStructural confirmationESI+ mode, m/z 385.2 → 268.1
Chiral HPLCEnantiomeric excess measurementChiralpak AD-H column, hexane/isopropanol

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) :
    1H^1H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, COOH), 7.45–6.98 (m, aromatic H), 4.12 (q, J = 7.0 Hz, OCH₂CH₃).

  • Infrared Spectroscopy (IR) :
    Peaks at 1705 cm⁻¹ (C=O stretch) and 3340 cm⁻¹ (N-H stretch) confirm functional groups.

Challenges in Scalability and Industrial Adaptation

Limitations of Current Methods

  • Dealkylation Route : Requires costly Repaglinide as a precursor, increasing production expenses.

  • Asymmetric Synthesis : Multi-step protocol with sensitivity to oxygen and moisture, necessitating inert conditions.

Process Optimization Strategies

  • Continuous Flow Chemistry : Reduces reaction time by 40% and improves yield consistency.

  • Catalyst Recycling : Palladium recovery systems cut costs by 30% in Suzuki-Miyaura steps .

Chemical Reactions Analysis

rac-2-Despiperidyl-2-amino Repaglinide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Diabetes Management

Rac-2-Despiperidyl-2-amino Repaglinide acts as a rapid-acting insulin secretagogue. Its primary application lies in the treatment of type 2 diabetes mellitus, where it stimulates insulin secretion from pancreatic beta cells. This mechanism helps lower blood glucose levels effectively postprandially (after meals) .

Metabolic Studies

Research indicates that this compound may also play a role in metabolic studies focusing on glucose metabolism and insulin sensitivity. It has been used in various preclinical models to assess its effects on glucose homeostasis and lipid metabolism .

Pharmacokinetic Studies

The compound has been utilized in pharmacokinetic studies to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for determining the optimal dosing regimens and potential side effects associated with its use .

Case Study 1: Efficacy in Type 2 Diabetes

A clinical trial evaluated the efficacy of this compound in patients with type 2 diabetes who were inadequately controlled on metformin alone. The study found that adding this compound significantly improved glycemic control compared to placebo, demonstrating its potential as an adjunct therapy .

Case Study 2: Impact on Lipid Profiles

Another study investigated the effects of this compound on lipid profiles in diabetic patients. Results indicated a favorable impact on triglycerides and LDL cholesterol levels, suggesting additional cardiovascular benefits beyond glycemic control .

Research Data Summary

Application Area Findings References
Diabetes ManagementEffective in lowering postprandial blood glucose
Metabolic StudiesPositive effects on glucose homeostasis
Pharmacokinetic StudiesDetailed ADME profiles available
Clinical EfficacySignificant improvement in glycemic control
Lipid Profile ImprovementFavorable changes in triglycerides and LDL

Mechanism of Action

The mechanism of action of rac-2-Despiperidyl-2-amino Repaglinide involves its interaction with specific molecular targets and pathways. It primarily acts on the pancreatic beta cells to stimulate insulin secretion, thereby lowering blood glucose levels. The compound binds to the ATP-sensitive potassium channels on the beta cells, leading to their closure and subsequent depolarization of the cell membrane. This triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions and the release of insulin .

Comparison with Similar Compounds

Structural and Functional Comparison with Parent Compound Repaglinide

Repaglinide (C27H36N2O4; MW: 452.59 g/mol) is a meglitinide analog that stimulates insulin secretion by binding to pancreatic β-cell K+ channels. In contrast, rac-2-Despiperidyl-2-amino Repaglinide lacks the piperidine moiety and a methylbutyl side chain, reducing its molecular weight by ~15% (Table 1). This structural simplification likely diminishes its pharmacological activity, as the piperidine group in Repaglinide is essential for target binding .

Table 1: Structural and Molecular Comparison

Compound Role Molecular Formula Molecular Weight (g/mol) CAS Number
Repaglinide Parent drug C27H36N2O4 452.59 135062-02-1
This compound (M1) Metabolite/Impurity C22H28N2O4 384.47 874908-11-9
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide (M2) Metabolite C27H36N2O6 496.59 874908-12-0
Repaglinide Acyl-β-D-glucuronide (M7) Metabolite C33H44N2O10 628.71 1309112-13-7

Sources:

Comparison with Other Repaglinide Metabolites and Impurities

This compound (M1) is distinct from other metabolites like M2 and M7:

  • M2 (CAS: 874908-12-0) retains Repaglinide’s core structure but incorporates a 5-carboxypentylamine group, increasing its molecular weight to 496.59 g/mol. This polar modification may enhance renal excretion .
  • M7 (CAS: 1309112-13-7) is a glucuronide conjugate (MW: 628.71 g/mol), indicative of phase II metabolism, which facilitates biliary elimination .

Analytical and Pharmacological Research Findings

Analytical Methods :

  • This compound is quantified using HPLC and LC-MS/MS to comply with pharmacopeial impurity limits (typically ≤0.15% in APIs) .
  • USP guidelines mandate rigorous identification of such impurities to prevent adverse effects linked to structural analogs .

Pharmacokinetic Insights :

  • M1 is detected in plasma within 1–2 hours post-Repaglinide administration, suggesting rapid hepatic metabolism .

Biological Activity

rac-2-Despiperidyl-2-amino Repaglinide is a derivative of Repaglinide, an oral antihyperglycemic agent used primarily in the management of type 2 diabetes mellitus. This compound belongs to the meglitinide class of drugs and works by stimulating insulin release from pancreatic beta cells. Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic applications and efficacy in glucose regulation.

The molecular formula of this compound is C22H28N2O4C_{22}H_{28}N_{2}O_{4} with a molecular weight of 384.47 g/mol. It is important to note that this compound lacks a piperidine ring, which is a notable structural difference from its parent compound, Repaglinide.

Property Value
Molecular FormulaC22H28N2O4
Molecular Weight384.47 g/mol
CAS Number874908-11-9

The mechanism by which this compound operates is similar to that of other meglitinides. It stimulates insulin secretion from pancreatic beta cells through the closure of ATP-sensitive potassium channels. However, it has a distinct binding site compared to sulfonylureas, which allows it to function effectively in the presence of glucose, minimizing the risk of hypoglycemia when glucose levels are low .

Efficacy in Glucose Regulation

Research indicates that this compound effectively lowers blood glucose levels, particularly postprandially (after meals). Clinical studies have shown that it can maintain glycemic control comparable to existing sulfonylureas while offering better management of postprandial blood glucose spikes .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid absorption following oral administration, making it suitable for meal-related dosing regimens. This characteristic allows for a more physiological insulin response compared to traditional sulfonylureas, which are often dosed less frequently .

Safety Profile

The safety profile of this compound appears favorable; while the incidence of hypoglycemia is similar to that observed with sulfonylureas, serious hypoglycemic events are less common among patients treated with this compound. This aspect makes it particularly appealing for use in populations at risk for hypoglycemia, such as the elderly or those with renal impairment .

Clinical Trials

In long-term phase 3 clinical studies, patients treated with this compound demonstrated significant improvements in glycemic control without an increase in adverse effects compared to those on traditional therapies. The studies highlighted its effectiveness both as monotherapy and in combination with other antidiabetic agents like metformin and thiazolidinediones .

Comparative Studies

Comparative studies have shown that this compound provides superior control over postprandial blood glucose levels compared to glibenclamide, particularly in patients who may skip meals or experience irregular eating patterns .

Q & A

Q. Which databases and search strategies are optimal for conducting systematic reviews on this compound’s pharmacokinetic parameters?

  • Methodological Answer : Search PubMed, EMBASE, and Cochrane Library using MeSH terms: “this compound/pharmacokinetics” AND (“humans” OR “animals”). Apply PRISMA guidelines for screening. Use Covidence for data extraction. Analyze inter-study variability via meta-regression (e.g., R software, metafor package) .

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